molecular formula C19H26N4O2S B5983303 2-Methyl-5-[4-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperazin-1-yl]pyridazin-3-one

2-Methyl-5-[4-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperazin-1-yl]pyridazin-3-one

Cat. No.: B5983303
M. Wt: 374.5 g/mol
InChI Key: PHSVTSSSPUHLJV-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperazin-1-yl]pyridazin-3-one is a complex organic compound that features a pyridazinone core, a piperazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperazin-1-yl]pyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the piperazine intermediate. The final step involves the cyclization to form the pyridazinone core. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[4-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperazin-1-yl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone core can be reduced under specific conditions to form dihydropyridazinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the pyridazinone core can produce dihydropyridazinones.

Scientific Research Applications

2-Methyl-5-[4-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperazin-1-yl]pyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperazin-1-yl]pyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene moiety and have similar chemical properties.

    Pyridazinone Derivatives: Compounds such as 3-methylpyridazin-6-one and 4-chloropyridazin-3-one share the pyridazinone core and exhibit similar reactivity.

Uniqueness

2-Methyl-5-[4-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperazin-1-yl]pyridazin-3-one is unique due to its combination of a pyridazinone core, a piperazine ring, and a thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-5-[4-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperazin-1-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-21-19(24)12-15(13-20-21)23-9-7-22(8-10-23)14-16-5-6-18(26-16)17-4-2-3-11-25-17/h5-6,12-13,17H,2-4,7-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSVTSSSPUHLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCN(CC2)CC3=CC=C(S3)C4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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